![molecular formula C13H13BrN2OS B7560006 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B7560006.png)
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide, also known as BTEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BTEB is a benzamide derivative that has been shown to possess anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been the subject of several scientific studies due to its potential applications in drug development. One study found that this compound inhibited the growth of human breast cancer cells in vitro, indicating its potential as an anti-cancer agent. Another study demonstrated that this compound had anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in human macrophages. Additionally, this compound has been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity and to inhibit the growth of certain bacteria and fungi. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has a low toxicity profile, which reduces the risk of adverse effects on cells or animals used in experiments. However, one limitation of using this compound is its relatively high cost compared to other compounds with similar properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer therapy. Another area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Synthesemethoden
The synthesis of 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 3-bromoaniline with 4-ethyl-5-methyl-2-thiocyanatobenzoic acid in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity.
Eigenschaften
IUPAC Name |
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-3-11-8(2)18-13(15-11)16-12(17)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZSOSIKWPUDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.